molecular formula C16H23NO2S B10936311 N-[1-(bicyclo[2.2.1]hept-2-yl)ethyl]-4-methylbenzenesulfonamide

N-[1-(bicyclo[2.2.1]hept-2-yl)ethyl]-4-methylbenzenesulfonamide

Cat. No.: B10936311
M. Wt: 293.4 g/mol
InChI Key: IERDQDVBXPVFNV-UHFFFAOYSA-N
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Description

N-[1-(bicyclo[221]hept-2-yl)ethyl]-4-methylbenzenesulfonamide is a compound that features a bicyclic structure combined with a sulfonamide group

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N-[1-(bicyclo[2.2.1]hept-2-yl)ethyl]-4-methylbenzenesulfonamide typically involves the reaction of bicyclo[2.2.1]hept-2-yl derivatives with sulfonamide precursors. One common method involves the reaction of bicyclo[2.2.1]hept-2-ylmethylamine with 4-methylbenzenesulfonyl chloride under basic conditions . The reaction is usually carried out in an organic solvent such as dichloromethane or tetrahydrofuran, with a base like triethylamine to neutralize the hydrochloric acid formed during the reaction.

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated systems can enhance the efficiency and yield of the production process. Additionally, purification techniques such as recrystallization or chromatography are employed to obtain the desired purity of the final product.

Chemical Reactions Analysis

Types of Reactions

N-[1-(bicyclo[2.2.1]hept-2-yl)ethyl]-4-methylbenzenesulfonamide can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized using oxidizing agents like potassium permanganate or chromium trioxide.

    Reduction: Reduction reactions can be carried out using reducing agents such as lithium aluminum hydride or sodium borohydride.

    Substitution: The sulfonamide group can participate in nucleophilic substitution reactions, where nucleophiles replace the sulfonamide moiety.

Common Reagents and Conditions

    Oxidation: Potassium permanganate in an acidic medium.

    Reduction: Lithium aluminum hydride in anhydrous ether.

    Substitution: Nucleophiles like amines or thiols in the presence of a base.

Major Products Formed

    Oxidation: Formation of sulfonic acids or sulfoxides.

    Reduction: Formation of amines or alcohols.

    Substitution: Formation of substituted sulfonamides or thiols.

Scientific Research Applications

N-[1-(bicyclo[2.2.1]hept-2-yl)ethyl]-4-methylbenzenesulfonamide has several applications in scientific research:

    Chemistry: Used as a building block for the synthesis of more complex molecules.

    Biology: Investigated for its potential as an enzyme inhibitor or receptor modulator.

    Medicine: Explored for its therapeutic potential in treating various diseases, including cancer and bacterial infections.

    Industry: Utilized in the development of new materials and chemical processes.

Mechanism of Action

The mechanism of action of N-[1-(bicyclo[2.2.1]hept-2-yl)ethyl]-4-methylbenzenesulfonamide involves its interaction with specific molecular targets. The sulfonamide group can bind to enzymes or receptors, inhibiting their activity or modulating their function. This interaction can affect various biochemical pathways, leading to the desired therapeutic or biological effects .

Comparison with Similar Compounds

Similar Compounds

  • N-(bicyclo[2.2.1]hept-2-ylmethyl)-2-(chloromethyl)-4-fluoro-N-methylaniline
  • N-(1-bicyclo[2.2.1]hept-2-yl)ethyl-2-(2-hydroxy-phenoxy)-acetamide
  • Bicyclo[2.2.1]hept-2-ene derivatives

Uniqueness

N-[1-(bicyclo[2.2.1]hept-2-yl)ethyl]-4-methylbenzenesulfonamide stands out due to its unique combination of a bicyclic structure and a sulfonamide group.

Properties

Molecular Formula

C16H23NO2S

Molecular Weight

293.4 g/mol

IUPAC Name

N-[1-(2-bicyclo[2.2.1]heptanyl)ethyl]-4-methylbenzenesulfonamide

InChI

InChI=1S/C16H23NO2S/c1-11-3-7-15(8-4-11)20(18,19)17-12(2)16-10-13-5-6-14(16)9-13/h3-4,7-8,12-14,16-17H,5-6,9-10H2,1-2H3

InChI Key

IERDQDVBXPVFNV-UHFFFAOYSA-N

Canonical SMILES

CC1=CC=C(C=C1)S(=O)(=O)NC(C)C2CC3CCC2C3

Origin of Product

United States

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